N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a propylsulfanyl chain at position 5, and an adamantane-1-carboxamide moiety at position 3. Its synthesis likely follows methodologies analogous to those reported for related 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thione derivatives, involving cyclization of hydrazinecarbothioamide precursors and subsequent alkylation with α-halogenoalkanes .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4OS/c1-2-7-30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)14-25-21(29)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,15-17H,2,7-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPCMHWUFDROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the bromophenyl and propylsulfanyl groups. The final step involves coupling the triazole derivative with adamantane-1-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide:
General Information
- IUPAC Name: N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- CAS Number: 476441-95-9
- Molecular Formula: C23H29BrN4OS
- Molecular Weight: 489.5 g/mol
Potential Applications
While the provided search results do not offer explicit case studies or direct applications of this compound, they do provide information that can be used to infer potential applications in scientific research:
-
Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The propylsulfanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
- Reduction: The bromophenyl group can be reduced to a phenyl group via catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under basic conditions.
- Potential as an Anticancer Agent: Several search results discuss related compounds containing triazole rings and their potential as anticancer agents. For example, pyrazole-triaryl derivatives have been investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
- CDK2 and COX-2 Inhibition: Some compounds with similar structural features have demonstrated the ability to inhibit CDK2 and COX-2 enzymes, which are potential targets for cancer treatment . Selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .
- ** inducement of Apoptosis:** Research indicates that certain pyrazole-triaryl derivatives can induce apoptosis in cancer cells by regulating the G1 phase of the cell cycle and influencing the expression of Bcl-2 and Bax proteins .
Disclaimer
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and adamantane moiety are known to interact with biological membranes and proteins, potentially modulating their function. The bromophenyl and propylsulfanyl groups may contribute to the compound’s bioactivity by interacting with enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Key Observations:
Impact of R-Group Substitution :
- The 4-bromophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to methyl or phenyl groups. This may enhance binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) but reduce solubility .
- In , phenyl-substituted analogs (e.g., IIa) showed higher antihypoxic activity (45.6% protection) than methyl-substituted derivatives (38.2%), suggesting aromatic groups improve bioactivity. The bromophenyl group in the target compound could further amplify this effect due to halogen bonding .
Alkylsulfanyl Chain Length :
- The propylsulfanyl chain in the target compound is shorter than the butyl-to-decyl chains in ’s analogs. Longer chains (e.g., hexyl in Ic) correlated with improved antihypoxic activity (52.3% protection), likely due to increased lipophilicity enhancing membrane permeability. However, excessively long chains (e.g., decane) may reduce bioavailability due to poor aqueous solubility .
Adamantane Contribution: Adamantane-containing analogs universally exhibit higher melting points (142–160°C) compared to non-adamantane triazoles, reflecting enhanced crystalline stability. This property may influence formulation strategies for the target compound .
Comparison with Non-Triazole Heterocycles
Benzopyranone-Triazole Hybrids (): Triazole-Schiff base benzopyranones demonstrated antiviral activity against cucumber mosaic virus (500 mg/L). However, adamantane’s presence may redirect bioactivity toward neurological or metabolic targets .
4-Benzyl-1,3-Oxazole Derivatives (): Oxazole derivatives with 4-bromophenylsulfonyl groups showed cytotoxicity in Daphnia magna assays. The sulfonyl group in oxazoles (vs. sulfanyl in the target) may also modulate redox activity .
Biological Activity
N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide. Its molecular formula is with a molecular weight of 485.48 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the formation of the triazole ring and subsequent introduction of the bromophenyl and propylsulfanyl groups.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Triazole Ring | Various azoles |
| 2 | Introduction of Bromophenyl | Bromobenzene |
| 3 | Coupling with Adamantane | Adamantane-1-carboxylic acid |
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or function through enzyme inhibition .
Anticancer Activity
The compound also shows potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly those involving caspases and Bcl-2 family proteins .
Case Studies
- Antinociceptive Activity : A study evaluated the antinociceptive effects of triazole derivatives in mice using hot plate and writhing tests. Results indicated that these compounds produced significant pain relief without affecting motor coordination, suggesting a favorable safety profile for further development .
- In Silico Studies : Computational modeling has been employed to predict the interactions between this compound and target proteins involved in various diseases. This approach has identified potential targets in cancer therapy and infectious diseases, highlighting the compound's versatility as a bioactive agent .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The triazole ring is known to bind to enzymes involved in nucleic acid synthesis, which may explain its antimicrobial properties.
- Membrane Interaction : The adamantane moiety enhances membrane permeability, facilitating better interaction with intracellular targets.
These interactions can modulate key cellular pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
